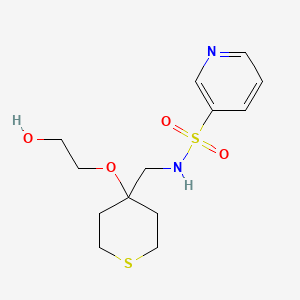

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group and a pyridine-3-sulfonamide moiety. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c16-6-7-19-13(3-8-20-9-4-13)11-15-21(17,18)12-2-1-5-14-10-12/h1-2,5,10,15-16H,3-4,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELVPBGMXJJNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNS(=O)(=O)C2=CN=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure comprising:

- Pyridine ring : Contributes to its pharmacological properties.

- Tetrahydrothiopyran moiety : Enhances interaction with biological targets.

- Hydroxyethoxy group : Improves solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 301.42 g/mol .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways related to cancer and infectious diseases. Its binding affinity to enzyme active sites is crucial for its inhibitory effects .

- Receptor Modulation : It interacts with various receptors, modulating signaling pathways that could lead to therapeutic effects in conditions such as inflammation and cancer .

- Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects on mammalian cells, suggesting that this compound may possess similar properties .

In Vitro Studies

In vitro studies have explored the compound's effects on cell lines:

- Cell Lines Tested : Various human cancer cell lines were used to assess antiproliferative activity.

- Results : The compound exhibited dose-dependent inhibition of cell growth, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15.6 | Enzyme inhibition |

| MCF7 (Breast) | 12.3 | Receptor modulation |

| HeLa (Cervical) | 10.5 | Antiproliferative |

Animal Studies

Preliminary animal studies have also been conducted:

- Model Used : Mouse models were utilized to evaluate the compound's efficacy in vivo.

- Findings : Treatment with the compound resulted in significant tumor size reduction compared to control groups.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(methyl)-pyridine sulfonamide | Pyridine ring only | Lacks tetrahydrothiopyran moiety |

| 2-Hydroxyethyl thiophene sulfonamide | Thiophene ring | Different biological activity profile |

| Tetrahydrothiopyran derivative | Tetrahydrothiopyran only | No pyridine or sulfonamide functionality |

The distinct combination of functional groups in this compound contributes to its unique biological activities not observed in related compounds .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs, such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, share the sulfonamide backbone but differ in substituents and heterocyclic systems (Table 1).

| Compound Name | Core Structure | Key Substituents | Pharmacological Target (Hypothesized) |

|---|---|---|---|

| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pyridine-3-sulfonamide | Tetrahydro-2H-thiopyran | 2-hydroxyethoxy, pyridine-3-sulfonamide | Carbonic anhydrase, kinases |

| 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide | Pyrimidine-thione | Thiazolyl, methyl groups | Antimicrobial, dihydrofolate reductase |

| N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine-aniline hybrid | 4-methylbenzenesulfonyl, aniline | Anti-inflammatory, COX-2 inhibition |

Key Observations :

- The tetrahydro-2H-thiopyran core in the target compound introduces conformational rigidity and sulfur-based hydrophobicity, contrasting with the pyrimidine-thione or pyridine-aniline systems in analogs.

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable in the provided evidence, comparisons can be inferred:

- Solubility : The 2-hydroxyethoxy group likely increases aqueous solubility relative to the methylbenzenesulfonamide analog .

- Enzyme Inhibition: Pyridine-3-sulfonamide derivatives are known carbonic anhydrase inhibitors, whereas thiazolyl-sulfonamides (e.g., Analog 1) may target folate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.